molecular formula C17H25NO4 B235078 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone CAS No. 145551-68-4

1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone

Cat. No. B235078
M. Wt: 278.4 g/mol
InChI Key: OOTXTVKIKCULJJ-UIGZQWRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has a variety of biochemical and physiological effects on the body. These include reducing inflammation, inhibiting cancer cell growth, and improving overall immune function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling.

Future Directions

There are many potential future directions for research on 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone. Some of the most promising areas of research include further investigating its anti-inflammatory and anti-cancer properties, exploring its potential applications in other fields such as agriculture and environmental science, and developing new synthesis methods that are more efficient and cost-effective.
In conclusion, 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound with significant potential for use in various fields. Its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further research and development. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling. Overall, further research on this compound is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires careful attention to detail and a high level of expertise.

Scientific Research Applications

1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have significant anti-inflammatory and anti-cancer properties.

properties

CAS RN

145551-68-4

Product Name

1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone

Molecular Formula

C17H25NO4

Molecular Weight

278.4 g/mol

IUPAC Name

1-[(3S,3aS,5aR,7R,9aR,9bS)-7-(2-hydroxyethyl)-3a-methyl-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-3-yl]ethanone

InChI

InChI=1S/C18H30O2/c1-12(20)16-5-6-17-15-4-3-13(8-10-19)11-14(15)7-9-18(16,17)2/h13-17,19H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18+/m0/s1

InChI Key

OOTXTVKIKCULJJ-UIGZQWRCSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H](C3)CCO)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C

synonyms

1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone
3S-(3 alpha,3a alpha,5a beta,7 alpha,9a alpha,9b beta)-1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone
BI-1

Origin of Product

United States

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